Entacapone: A Comprehensive Technical Guide to its Crystalline Structure and Polymorphism
Entacapone: A Comprehensive Technical Guide to its Crystalline Structure and Polymorphism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Entacapone is a selective and reversible catechol-O-methyltransferase (COMT) inhibitor, primarily used as an adjunct to levodopa/carbidopa therapy for the treatment of Parkinson's disease. The efficacy and stability of a solid dosage form are intrinsically linked to the physicochemical properties of the active pharmaceutical ingredient (API), with the crystalline structure being of paramount importance. Polymorphism, the ability of a compound to exist in two or more crystalline forms, can significantly impact crucial parameters such as solubility, dissolution rate, bioavailability, and stability. This technical guide provides an in-depth exploration of the crystal structure and polymorphism of Entacapone, offering a critical resource for researchers, scientists, and professionals involved in its development and formulation.
Entacapone Polymorphs: An Overview
To date, several polymorphic forms of Entacapone have been identified and characterized, designated as Forms I, II, III, IV, A, D, C, E, and a series of forms denoted by Greek letters (α, β, γ, δ). Form A is widely recognized as the thermodynamically stable form under ambient conditions.[1][2] The existence of these multiple crystalline forms necessitates a thorough understanding of their individual properties and interconversion potential to ensure the consistent quality and therapeutic performance of the final drug product.
Data Presentation: Crystallographic and Physicochemical Properties
The following tables summarize the key quantitative data for the known polymorphic forms of Entacapone, facilitating a clear comparison of their structural and thermal characteristics.
Table 1: Crystallographic Data for Entacapone Polymorphs
| Polymorph | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | CCDC Number |
| Form I | Triclinic | P-1 | 7.973(3) | 9.003(3) | 11.009(4) | 88.35(3) | 81.36(3) | 74.08(3) | 748.8(5) | 2 | 2074791 |
| Form II | Orthorhombic | P2₁2₁2₁ | 10.435(3) | 12.378(4) | 22.844(7) | 90 | 90 | 90 | 2950.4(16) | 8 | 2074821 |
| Form III | Monoclinic | P2₁/c | 11.989(4) | 8.847(3) | 14.120(5) | 90 | 108.97(3) | 90 | 1417.3(8) | 4 | 2074862 |
| Form IV | - | - | - | - | - | - | - | - | - | - | 2095588 |
| Form A | Triclinic | P-1 | 7.973 | 9.003 | 11.009 | 88.35 | 81.36 | 74.08 | 748.8 | 2 | OFAZUQ |
| Form D | Orthorhombic | Pna2₁ | 22.844 | 12.378 | 10.435 | 90 | 90 | 90 | 2950.4 | 8 | - |
Table 2: Thermal Properties of Entacapone Polymorphs
| Polymorph | Melting Point (°C) | Enthalpy of Fusion (J/g) | Thermal Events |
| Form I | ~163 | - | Thermodynamically stable form |
| Form II | - | - | Monotropically related to Form I[1] |
| Form III | - | - | Enantiotropically related to Form I[1] |
| Form IV | - | - | Enantiotropically related to Form I[1] |
| Free Entacapone | 163.6 | - | Sharp endothermic peak[4] |
Experimental Protocols
The characterization of Entacapone polymorphs relies on a suite of analytical techniques. Below are detailed methodologies for the key experiments cited in the literature.
Powder X-ray Diffraction (PXRD)
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Objective: To identify the crystalline form and assess the polymorphic purity of Entacapone samples.
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Instrumentation: A high-resolution powder X-ray diffractometer equipped with a copper anode (Cu Kα radiation, λ = 1.5406 Å).
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Sample Preparation: A small amount of the Entacapone powder is gently packed into a sample holder, ensuring a flat and even surface.
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Data Collection:
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Scan Range (2θ): Typically 5° to 40°.
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Scan Speed: 1°/min.
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Step Size: 0.02°.
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Data Analysis: The resulting diffraction pattern is compared with reference patterns of known polymorphs. The presence of unique peaks at specific 2θ angles allows for the identification of the polymorphic form(s) present in the sample.
Differential Scanning Calorimetry (DSC)
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Objective: To determine the thermal properties of Entacapone polymorphs, including melting point, enthalpy of fusion, and to study phase transitions.
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Instrumentation: A calibrated differential scanning calorimeter.
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Sample Preparation: Approximately 2-5 mg of the Entacapone sample is accurately weighed into an aluminum pan and hermetically sealed. An empty sealed pan is used as a reference.
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Data Collection:
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Heating Rate: A standard heating rate of 10 °C/min is commonly used.
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Temperature Range: Typically from ambient temperature to a temperature above the melting point of all forms (e.g., 25 °C to 200 °C).
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Atmosphere: A constant purge of dry nitrogen gas (e.g., 50 mL/min) is maintained to provide an inert atmosphere.
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Data Analysis: The DSC thermogram reveals endothermic events (melting) and exothermic events (crystallization or degradation). The peak temperature of the endotherm corresponds to the melting point, and the area under the peak is used to calculate the enthalpy of fusion.
Fourier-Transform Infrared (FTIR) Spectroscopy
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Objective: To obtain a vibrational spectrum of Entacapone polymorphs for identification and to study intermolecular interactions.
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Instrumentation: A Fourier-transform infrared spectrometer.
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Sample Preparation (KBr Pellet Method):
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Data Collection:
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Spectral Range: Typically 4000 to 400 cm⁻¹.
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Resolution: 4 cm⁻¹.
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Number of Scans: 32 scans are co-added to improve the signal-to-noise ratio.
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-
Data Analysis: The FTIR spectrum provides a unique "fingerprint" for each polymorph based on the vibrational modes of its functional groups. Differences in peak positions, shapes, and intensities can be used to differentiate between polymorphs.
Raman Spectroscopy
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Objective: To obtain a vibrational spectrum complementary to FTIR for the characterization of Entacapone polymorphs.
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Instrumentation: A Raman spectrometer equipped with a laser excitation source.
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Sample Preparation: A small amount of the powder sample is placed on a microscope slide or in a suitable container.
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Data Collection:
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Excitation Wavelength: Common laser wavelengths include 532 nm, 785 nm, or 1064 nm. The choice depends on the sample's fluorescence properties. For many organic compounds, a 785 nm laser provides a good balance between signal intensity and fluorescence mitigation.[7][8]
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Laser Power: The laser power is optimized to obtain a good signal without causing thermal degradation of the sample.
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Spectral Range: Typically covering the fingerprint region (e.g., 200 to 2000 cm⁻¹).
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Data Analysis: Similar to FTIR, the Raman spectrum provides a characteristic fingerprint for each polymorph. Specific vibrational modes, such as those associated with the cyano group or the aromatic rings, can be particularly informative.
Mandatory Visualizations
Entacapone's Mechanism of Action: COMT Inhibition Pathway
Entacapone exerts its therapeutic effect by inhibiting the Catechol-O-methyltransferase (COMT) enzyme, which is responsible for the peripheral breakdown of levodopa.[9][10] By blocking this metabolic pathway, Entacapone increases the bioavailability and prolongs the plasma half-life of levodopa, allowing a greater amount to reach the brain where it is converted to dopamine.
Experimental Workflow for Polymorph Screening and Characterization
The discovery and characterization of new polymorphic forms is a critical step in drug development. A systematic workflow ensures a comprehensive evaluation of the solid-state landscape of an API.[11]
Conclusion
The polymorphic landscape of Entacapone is complex, with multiple crystalline forms exhibiting distinct structural and thermal properties. A thorough understanding and meticulous control of the solid form are imperative for the development of a safe, effective, and stable drug product. This technical guide has provided a comprehensive overview of the known polymorphs of Entacapone, detailed experimental protocols for their characterization, and visual representations of its mechanism of action and the workflow for polymorph screening. This information serves as a valuable resource for scientists and researchers, enabling informed decisions in the formulation and manufacturing of Entacapone-containing pharmaceuticals. The continued investigation into the properties and interrelationships of Entacapone's polymorphs will further contribute to the optimization of this important therapeutic agent.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. WO2005063695A1 - Novel crystalline forms of entacapone, and production thereof - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. In vitro and in vivo characterization of Entacapone-loaded nanostructured lipid carriers developed by quality-by-design approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shimadzu.com [shimadzu.com]
- 6. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. Choosing the Most Suitable Laser Wavelength For Your Raman Application | Metrohm [metrohm.com]
- 9. What is the mechanism of Entacapone? [synapse.patsnap.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
